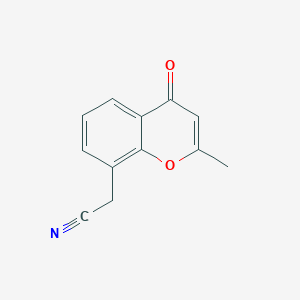

(2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile

Description

Properties

CAS No. |

87627-21-2 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(2-methyl-4-oxochromen-8-yl)acetonitrile |

InChI |

InChI=1S/C12H9NO2/c1-8-7-11(14)10-4-2-3-9(5-6-13)12(10)15-8/h2-4,7H,5H2,1H3 |

InChI Key |

UPCQUKIGLJNPJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC(=C2O1)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The condensation proceeds via nucleophilic attack of the aldehyde carbonyl by the active methylene group of malononitrile, facilitated by a base such as piperidine or morpholine. The reaction is commonly conducted in ethanol or toluene under reflux conditions, achieving yields of 70–85%. A key advantage lies in the mild reaction parameters, which prevent degradation of the thermally sensitive chromene core. Catalytic enhancements, such as the use of Ti(IV)-doped ZnO nanoparticles, have been reported to improve reaction efficiency, reducing completion times from 8 hours to 3 hours.

Substrate Modifications

Variations in the aldehyde precursor significantly influence the reaction outcome. For instance, substituting the methyl group at the 2-position with bulkier alkyl chains requires adjusted stoichiometry to mitigate steric hindrance. Similarly, electron-withdrawing substituents on the benzene ring enhance electrophilicity at the aldehyde carbon, accelerating the condensation.

Pechmann Condensation: Constructing the Chromene Core

The Pechmann reaction offers an alternative route by directly assembling the benzopyran skeleton from phenolic precursors and β-ketoesters. While traditionally used for coumarin synthesis, adaptations of this method have been applied to nitrile-functionalized derivatives.

Catalytic Innovations

Hydrolysis and Derivatization Pathways

The nitrile group in this compound serves as a versatile handle for further functionalization. Hydrolysis to carboxylic acids or conversion to esters expands the compound’s utility in pharmaceutical applications.

Acid-Catalyzed Hydrolysis

Treatment with concentrated sulfuric acid in a 1:1 acetic acid-water mixture at reflux converts the nitrile to [oxo-4-phenyl-2-4H-benzopyran-8-yl]acetic acid with 88.6% yield. The reaction proceeds via a two-step mechanism: initial protonation of the nitrile nitrogen followed by nucleophilic attack by water.

Esterification and Amidation

The carboxylic acid derivative undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions. For example, refluxing with anhydrous methanol and sulfuric acid produces methyl[oxo-4-phenyl-2-4H-benzopyran-8-yl]acetate in 96% yield. Amidation with morpholine or diethylamine derivatives further diversifies the product portfolio, enabling tailored physicochemical properties.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Knoevenagel | Piperidine | 80 | 6 | 78 | Mild conditions |

| Pechmann | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 | 3 | 88 | Solvent-free, high efficiency |

| Hydrolysis | H₂SO₄ | 100 | 3.5 | 89 | Scalability |

Table 1. Comparative performance of primary synthesis routes. Data synthesized from.

Recent Advances in Catalytic Systems

Titanium-Based Catalysts

Titanium(IV) chloride has been leveraged for one-pot syntheses, combining Pechmann cyclization and Knoevenagel condensation. This approach reduces intermediate isolation steps, achieving an overall yield of 82%.

Solvent Effects and Green Chemistry

Transition to green solvents, such as cyclopentyl methyl ether (CPME), has minimized environmental impact without compromising yield. For instance, CPME-based Knoevenagel reactions retain 75% efficiency while reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile, a comparative analysis with two structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences and Reactivity: The aromatic benzopyran core of the target compound contrasts with the saturated tetrahydro-pyran in ’s compound and the cyclopenta-fused pyran in ’s derivative. The acetonitrile group in the target compound is positioned para to the ketone, enabling resonance stabilization. In contrast, the tetrahydro-pyran analog’s nitrile group is adjacent to a hydroxyl group, which may promote intramolecular hydrogen bonding or hydrolysis under acidic conditions .

Synthetic Utility :

- The target compound’s synthesis likely involves aromatic electrophilic substitution (e.g., Friedel-Crafts alkylation) followed by nitrile introduction. This differs from the aqueous-phase cyanide-mediated synthesis of the tetrahydro-pyran analog, which relies on leaving-group displacement .

- 8-O-Acetylshanzhiside Methyl Ester is derived from natural iridoid glycosides, reflecting a biosynthetic or semi-synthetic origin distinct from the purely synthetic routes of the other compounds .

Applications :

- The tetrahydro-pyran-acetonitrile derivative is a critical intermediate in statin production, leveraging its saturated ring for controlled reactivity during lactonization or side-chain elaboration .

- The target compound’s aromatic nitrile may serve as a precursor for amines or carboxylic acids in drug discovery, whereas 8-O-Acetylshanzhiside’s glycoside structure aligns with applications in nutraceuticals and traditional medicine .

This property could influence bioavailability in pharmaceutical contexts.

Biological Activity

(2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile, a compound belonging to the benzopyran family, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 201.21 g/mol. The structure features a benzopyran core with a methyl group and an acetonitrile side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 87627-21-2 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 201.21 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 cells, indicating potent activity while being minimally cytotoxic to normal cell lines like HEK-293 .

The mechanism by which this compound exerts its effects involves several pathways:

- Apoptosis Induction : Compounds in this class can induce apoptosis in cancer cells, as evidenced by studies showing significant apoptotic activity at concentrations around 5 μM.

- Kinase Inhibition : Although some derivatives have shown kinase inhibitory activity, specific studies on this compound are still needed to elucidate its exact targets.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been reported to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Study on Antiproliferative Activity

In a study assessing various benzopyran derivatives, including this compound, researchers evaluated their cytotoxic effects on a panel of six human cancer cell lines. The results indicated that compounds with structural modifications at specific positions exhibited varying degrees of selectivity and potency against cancer cells compared to standard treatments like doxorubicin .

In Vivo Studies

Another investigation involved the evaluation of related benzopyran compounds for their anti-inflammatory and antidiabetic properties. These studies suggested that the presence of the benzopyran moiety significantly contributes to the pharmacological effects observed in vivo, although specific data on this compound remains limited .

Q & A

Q. What are the critical safety considerations when handling (2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile in laboratory settings?

Methodological Answer:

- Flammability and Toxicity : The compound’s acetonitrile moiety has a low flash point (12.8°C) and is highly flammable. Use explosion-proof equipment and avoid open flames . Acute toxicity (oral LD₅₀: 2,460 mg/kg in rats; inhalation LC₅₀: 3,587 ppm in mice) necessitates strict exposure control .

- Personal Protective Equipment (PPE) : Wear butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and use NIOSH/MSHA-certified respirators with AX filters in poorly ventilated areas .

- Storage : Store in original containers in cool (<25°C), dry, and ventilated areas, away from oxidizers, acids, and bases .

Q. How can researchers optimize the solubility of this compound in aqueous-organic solvent systems?

Methodological Answer:

- Solvent Selection : Acetonitrile-water mixtures are typically miscible, but phase separation can occur under specific conditions (e.g., salt-out extraction with NaCl or KI) .

- Experimental Approaches : Test low-temperature extraction (e.g., -20°C) or solvent-induced phase change methods to enhance solubility. For example, potassium iodide reduces acetonitrile’s solubility in water, enabling phase separation for purification .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Use λmax ~255 nm (based on structurally related chromones) for quantification. Prepare solutions in acetonitrile or methanol at concentrations ≤1 mg/mL to avoid aggregation .

- NMR and Mass Spectrometry : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution MS (ESI+ mode) .

Advanced Research Questions

Q. What experimental design strategies are recommended for developing a robust HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

- Design of Experiments (DOE) : Employ a Box-Behnken or central composite design to optimize mobile phase variables (e.g., acetonitrile content, pH, flow rate). For example, a three-factor DOE can resolve peaks for analytes with similar retention times .

- Response Surface Methodology (RSM) : Use ANOVA to validate models for resolution and run time. Prioritize factors like acetonitrile concentration (40–60% v/v) and column temperature (25–40°C) to balance efficiency and sensitivity .

Q. How can conflicting data regarding the compound’s stability under varying pH and temperature conditions be resolved?

Methodological Answer:

- Stress Testing : Conduct accelerated degradation studies at extreme pH (1–13) and temperatures (40–80°C). Monitor degradation products via LC-MS/MS .

- Statistical Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., light exposure, residual solvents). Cross-validate findings using orthogonal techniques like NMR and IR .

Q. How can proteomic/metabolomic techniques elucidate the biological interactions of this compound?

Methodological Answer:

- Sample Preparation : Extract serum or tissue samples using methanol/acetonitrile (1:1 v/v) with ultrasonication at 4°C. Centrifuge at 13,000 RPM to pellet proteins .

- LC-MS/MS Analysis : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Apply multivariate tools (PCA, PLS-DA) to identify dysregulated metabolic pathways .

Q. What strategies mitigate risks of data contradiction in studies on this compound’s reactivity?

Methodological Answer:

- Systematic Review : Compare experimental conditions (e.g., reagent purity, humidity) across studies. For example, discrepancies in degradation rates may arise from trace metal contaminants in solvents .

- Replication Studies : Reproduce key findings under controlled environments (e.g., inert atmosphere for oxidation-prone reactions) and validate with multiple analytical methods (HPLC, GC-FID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.